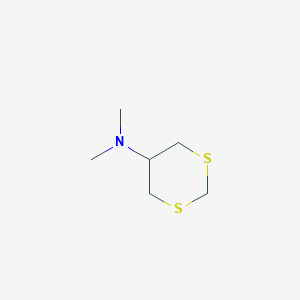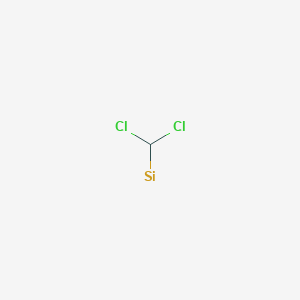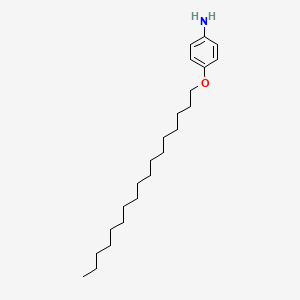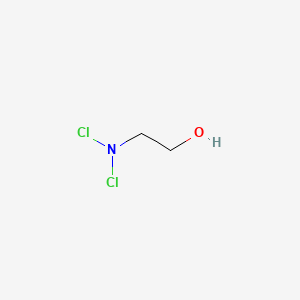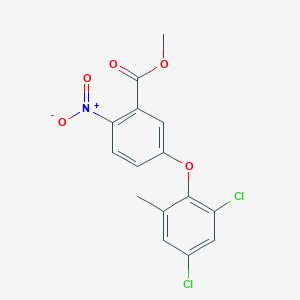
Methyl 5-(2,4-dichloro-6-methylphenoxy)-2-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(2,4-dichloro-6-methylphenoxy)-2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a methyl ester group, a dichloromethylphenoxy group, and a nitro group attached to a benzoate core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2,4-dichloro-6-methylphenoxy)-2-nitrobenzoate typically involves the esterification of 5-(2,4-dichloro-6-methylphenoxy)-2-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production and minimizes the formation of by-products.
化学反応の分析
Types of Reactions
Methyl 5-(2,4-dichloro-6-methylphenoxy)-2-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms in the dichloromethylphenoxy group can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Amines or thiols, organic solvents such as dichloromethane, room temperature.
Hydrolysis: Aqueous sodium hydroxide, reflux conditions.
Major Products Formed
Reduction: 5-(2,4-dichloro-6-methylphenoxy)-2-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-(2,4-dichloro-6-methylphenoxy)-2-nitrobenzoic acid.
科学的研究の応用
Methyl 5-(2,4-dichloro-6-methylphenoxy)-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of Methyl 5-(2,4-dichloro-6-methylphenoxy)-2-nitrobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.
類似化合物との比較
Similar Compounds
Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate: Similar structure but lacks the methyl group on the phenoxy ring.
Methyl 5-(2,4-dichloro-6-methylphenoxy)-benzoate: Similar structure but lacks the nitro group.
Uniqueness
Methyl 5-(2,4-dichloro-6-methylphenoxy)-2-nitrobenzoate is unique due to the presence of both the nitro and dichloromethylphenoxy groups, which confer distinct chemical and biological properties
特性
CAS番号 |
51282-68-9 |
|---|---|
分子式 |
C15H11Cl2NO5 |
分子量 |
356.2 g/mol |
IUPAC名 |
methyl 5-(2,4-dichloro-6-methylphenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C15H11Cl2NO5/c1-8-5-9(16)6-12(17)14(8)23-10-3-4-13(18(20)21)11(7-10)15(19)22-2/h3-7H,1-2H3 |
InChIキー |
FIBTXBLWVCJJTG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)OC)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


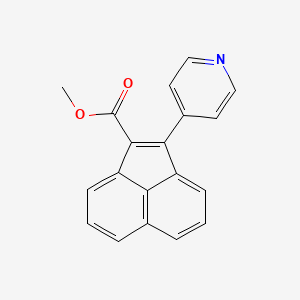
![3-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}propane-1-sulfonic acid](/img/structure/B14665857.png)
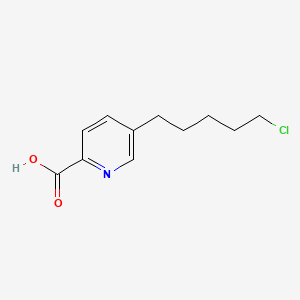
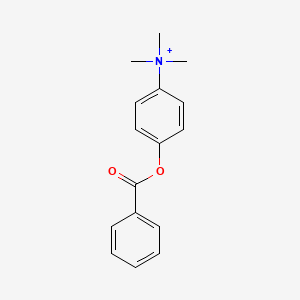
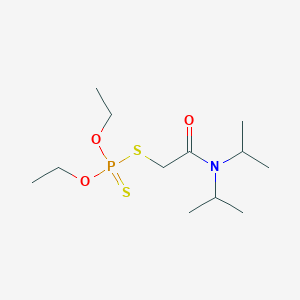
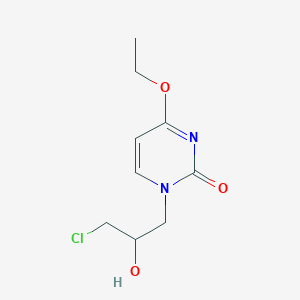
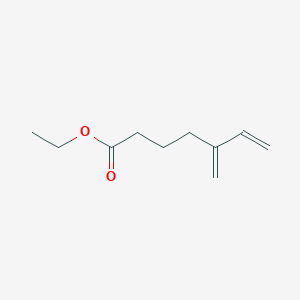
![1H-imidazo[4,5-f][2,1,3]benzoxadiazole](/img/structure/B14665902.png)
![1-[2-(Acetyloxy)cyclopentyl]ethyl acetate](/img/structure/B14665904.png)
